2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

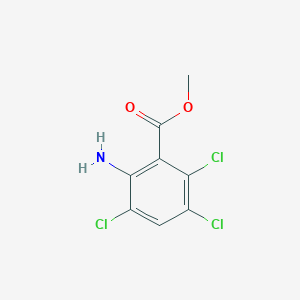

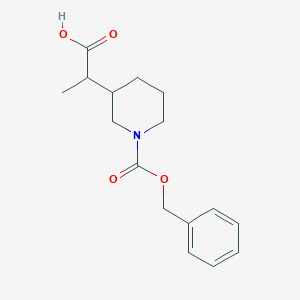

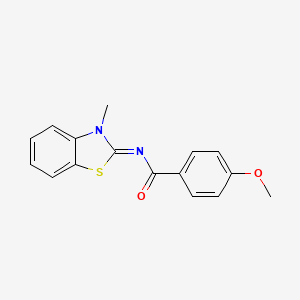

2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 . It is a derivative of benzene, which is a type of aromatic hydrocarbon .

Synthesis Analysis

The synthesis of 2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride likely involves electrophilic aromatic substitution, a common reaction for aromatic compounds like benzene . In this reaction, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, regenerating the aromatic ring and yielding a substituted benzene product .Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride consists of a benzene ring substituted with two methyl groups, a nitro group, and a sulfonyl chloride group . The positions of these substituents on the benzene ring give the compound its name.Chemical Reactions Analysis

As an aromatic compound, 2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride can undergo electrophilic aromatic substitution reactions . The nitro group is a deactivating, meta-directing group, meaning it decreases the rate of electrophilic aromatic substitution reactions and directs incoming electrophiles to the meta position relative to itself .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Sulfonamide Molecules : A study by Murthy et al. (2018) discussed the synthesis of a sulfonamide molecule derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride. The compound's structure was characterized using spectroscopic tools and X-ray diffraction, providing insights into intermolecular interactions and stability in the crystal state (Murthy et al., 2018).

Development of Soluble Poly(Ester-Imide)s : Liaw et al. (2004) synthesized new poly(ester-imide)s containing a noncoplanar 2,2′-dimethyl-4,4′-biphenylene unit, showcasing the potential of incorporating 2,4-dimethyl-3-nitrobenzene-1-sulfonyl chloride derivatives in polymer chemistry (Liaw et al., 2004).

Molecular Structure and Properties

- Gas-Phase Electron Diffraction Study : Petrov et al. (2009) conducted a detailed study on the structure of 4-nitrobenzene sulfonyl chloride using gas-phase electron diffraction and quantum chemical methods. This research provided valuable data on the molecular geometry and internal rotation barriers of related compounds (Petrov et al., 2009).

Chemical Reactions and Mechanisms

Electrochemical Studies : Research by Ângelo et al. (2005) explored the electrochemical reduction of p-nitrobenzenesulfonyl chloride in dimethylsulfoxide, shedding light on the intermediate formation of sulfinic acid derivatives. This study contributes to understanding the reduction mechanisms in aromatic sulfonyl chlorides (Ângelo et al., 2005).

Reaction with Methylsulfinyl Carbanion : Otsuji et al. (1969) investigated the reaction of substituted phthalic esters with methylsulfinyl carbanion, offering insights into the reactivity of nitrobenzene derivatives under specific conditions (Otsuji et al., 1969).

Applications in Other Fields

- Dissolution of Milled Woods : A study by Wang et al. (2009) presented a novel solvent system for dissolving milled wood, using lithium chloride/dimethyl sulfoxide. The research highlighted that the solvent system did not significantly alter the structure of lignin in the wood, suggesting potential applications of related chemical processes in wood chemistry (Wang et al., 2009).

Mécanisme D'action

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile at a carbon atom of the aromatic ring, forming a sigma bond and generating a positively charged intermediate. This intermediate then loses a proton, regenerating the aromatic ring and yielding the substitution product .

Safety and Hazards

Propriétés

IUPAC Name |

2,4-dimethyl-3-nitrobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-5-3-4-7(15(9,13)14)6(2)8(5)10(11)12/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIBDPUZGPJXMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorobenzamido)-N-(4-fluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2421642.png)

![methyl 2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2421643.png)

![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid;dihydrochloride](/img/structure/B2421649.png)

![N-[3-(benzimidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2421653.png)

![N-(2-methoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2421655.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2421656.png)